5-Chloro-6-(octyloxy)-2-naphthoic acid
Description
A Glimpse into Naphthoic Acid Derivatives in Organic Chemistry
Naphthoic acids are derivatives of naphthalene (B1677914), a polycyclic aromatic hydrocarbon, that feature one or more carboxylic acid groups attached to their fused ring structure. youtube.com In organic chemistry, these compounds serve as versatile building blocks and intermediates for the synthesis of more complex molecules. numberanalytics.com The naphthalene core provides a rigid scaffold that can be functionalized in various positions, allowing for the creation of a diverse array of structures. youtube.com
Derivatives of naphthoic acid have been explored for a wide range of potential applications, including roles in the development of antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.aiontosight.ai The specific positioning of functional groups on the naphthalene ring system is crucial as it dictates the molecule's chemical reactivity, physical properties, and potential biological interactions. ontosight.ai Synthetic strategies to create these derivatives often involve electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce new functional groups onto the aromatic rings. numberanalytics.comlibretexts.org
The Role of Halogenation and Alkoxy Groups in Naphthalene Chemistry
The introduction of halogen atoms and alkoxy substituents onto a naphthalene ring significantly influences its electronic properties and reactivity. Halogenation, an electrophilic aromatic substitution, involves adding halogens like chlorine or bromine to the ring. libretexts.org Halogens are electron-withdrawing groups, which can alter the electron density of the aromatic system and provide sites for further chemical modification through cross-coupling reactions. nih.gov
Alkoxy groups, such as the octyloxy group in the title compound, are electron-donating substituents. researchgate.net The presence of an oxygen atom attached to the ring can increase the electron density, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack. stackexchange.com The length and nature of the alkyl chain in the alkoxy group can also impact the molecule's solubility and how it fits into biological targets. The combination of both a halogen and an alkoxy group on the same naphthalene scaffold creates a unique electronic environment and steric profile, which is a key area of investigation in medicinal chemistry.
Rationale for the Academic Investigation of 5-Chloro-6-(octyloxy)-2-naphthoic acid
The specific structure of this compound makes it a subject of academic interest, primarily for its potential to interact with biological systems. Research into substituted naphthoic acids has identified them as potential ligands for nuclear receptors, which are critical regulators of gene expression.
A significant focus of research has been on the development of ligands for retinoic acid receptors (RARs). nih.gov These receptors are involved in various physiological processes, and molecules that can modulate their activity are valuable tools for research and potential therapeutic development. The investigation into this compound and similar compounds is driven by the need to discover novel antagonists for these receptors. nih.govtocris.com An antagonist is a type of ligand that binds to a receptor but does not activate it, effectively blocking the action of the natural ligand. The unique combination of the chloro, octyloxy, and naphthoic acid moieties in this compound provides a specific three-dimensional structure that is explored for its ability to bind to RARs with high affinity and act as an antagonist.
Research Scope and Objectives for this compound Studies
The primary objectives in the study of this compound revolve around its synthesis, characterization, and the evaluation of its biological activity. The research scope typically includes:
Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs. This involves multi-step organic synthesis, followed by purification and structural confirmation using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Biological Evaluation: The central goal is often to assess the compound's interaction with specific biological targets. For this compound, this involves in vitro assays to determine its binding affinity for retinoic acid receptors (RARs) and its ability to antagonize their function. nih.gov
Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research is to understand how the different parts of the molecule contribute to its biological activity. By synthesizing and testing related compounds with slight structural modifications, researchers can build a structure-activity relationship profile. This helps in designing new molecules with improved potency and selectivity. nih.gov
Compound Data
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 74840-00-9 |
| Molecular Formula | C₁₉H₂₁ClO₃ |
| Molecular Weight | 332.82 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-octoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-2-3-4-5-6-7-12-23-17-11-9-14-13-15(19(21)22)8-10-16(14)18(17)20/h8-11,13H,2-7,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKPFUMUYIKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 5 Chloro 6 Octyloxy 2 Naphthoic Acid
Retrosynthetic Analysis of 5-Chloro-6-(octyloxy)-2-naphthoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic pathways by recognizing key bond disconnections and functional group interconversions.
Identification of Key Precursors and Synthetic Intermediates
The target molecule, this compound, possesses a substituted naphthalene (B1677914) core. A logical retrosynthetic approach suggests that the primary precursor would be a naphthalene derivative with appropriate functional groups that can be elaborated into the final product. The key intermediate identified through this analysis is 6-hydroxy-2-naphthoic acid . This precursor is a strategic choice as the hydroxyl group allows for the introduction of the octyloxy side chain via etherification, and the naphthalene ring can be selectively chlorinated. Further deconstruction of 6-hydroxy-2-naphthoic acid could lead back to more fundamental starting materials like 2-naphthol.
Other important precursors and reagents in the forward synthesis would include an octylating agent, such as octyl bromide , and a chlorinating agent.
Strategic Disconnections within the Molecular Framework
The primary strategic disconnections for this compound are identified at the ether linkage and the chloro-naphthalene bond.
C-O Ether Bond Disconnection: The bond between the naphthalene ring and the octyloxy group is a prime candidate for disconnection. This retrosynthetic step reveals a hydroxyl group on the naphthalene ring and an octyl halide (or other suitable leaving group), suggesting a Williamson ether synthesis in the forward direction.
C-Cl Bond Disconnection: The chloro substituent at the C-5 position can be disconnected, pointing to an electrophilic aromatic substitution (chlorination) reaction on the 6-hydroxy-2-naphthoic acid precursor. The directing effects of the existing hydroxyl and carboxylic acid groups will be crucial in achieving the desired regioselectivity.
C-COOH Bond Disconnection: The carboxylic acid group at the C-2 position can be retrosynthetically derived from various functional groups. One common approach is the oxidation of an alkyl group or the carboxylation of an organometallic intermediate. For instance, a Grignard reaction with carbon dioxide can be employed on a bromo-naphthalene derivative.
A plausible retrosynthetic pathway is summarized below:
| Target Molecule | Key Disconnection | Precursor(s) |
|---|---|---|
| This compound | C(6)-O bond | 5-Chloro-6-hydroxy-2-naphthoic acid and an octyl halide |
| 5-Chloro-6-hydroxy-2-naphthoic acid | C(5)-Cl bond | 6-Hydroxy-2-naphthoic acid |
| 6-Hydroxy-2-naphthoic acid | C(2)-COOH bond | 6-Methoxy-2-bromonaphthalene |
| 6-Methoxy-2-bromonaphthalene | C-Br and C-OCH3 bonds | 2-Naphthol |
Development and Optimization of Synthetic Routes for this compound
Based on the retrosynthetic analysis, a forward synthetic route can be proposed and optimized. A common pathway commences with the readily available 2-naphthol.
Exploration of Functional Group Transformations for Carboxylic Acid Formation
The introduction of the carboxylic acid group at the C-2 position of the naphthalene ring is a critical step. Several methods can be explored for this transformation. One established method involves the synthesis of 6-hydroxy-2-naphthoic acid from 2-naphthol. This can be achieved through a sequence of reactions including methoxylation of the hydroxyl group to protect it and to direct subsequent reactions, followed by bromination, Grignard reagent formation, and carboxylation, and finally demethylation to reveal the hydroxyl group.
An alternative route to a naphthoic acid derivative involves the haloform reaction. For instance, 6-methoxy-2-acetonaphthone can undergo a haloform reaction to yield 6-methoxy-2-naphthoic acid, which can then be demethylated.
Investigation of Palladium-Catalyzed Cross-Coupling Strategies for Naphthalene Core Formation
Optimization of Etherification Reactions for Octyloxy Group Introduction
The introduction of the octyloxy side chain is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 5-chloro-6-hydroxy-2-naphthoic acid with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an octyl derivative, commonly octyl bromide or iodide.
Optimization of this step would involve screening different bases, solvents, and reaction temperatures to maximize the yield and minimize side reactions.
Proposed Synthetic Route:
A plausible and efficient synthetic route starting from 6-hydroxy-2-naphthoic acid is outlined below. The synthesis of 6-hydroxy-2-naphthoic acid itself can be accomplished from 2-naphthol. One documented laboratory-scale synthesis involves the carboxylation of the potassium salt of 2-naphthol.
Step 1: Chlorination of 6-Hydroxy-2-naphthoic acid
The selective chlorination of 6-hydroxy-2-naphthoic acid at the C-5 position is the first key transformation. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The C-5 position is ortho to the activating hydroxyl group, making it susceptible to electrophilic substitution.
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| 6-Hydroxy-2-naphthoic acid | Sulfuryl chloride (SO2Cl2) | Inert solvent (e.g., dichloromethane), room temperature | 5-Chloro-6-hydroxy-2-naphthoic acid |
Step 2: Etherification of 5-Chloro-6-hydroxy-2-naphthoic acid
The final step is the introduction of the octyloxy group. This is typically achieved through a Williamson ether synthesis.
| Reactant | Reagents | Conditions | Product |
|---|
Regioselective Chlorination Strategies for the Naphthalene Moiety
The critical step in the synthesis of this compound is the regioselective introduction of the chlorine atom at the C-5 position of the 6-(octyloxy)-2-naphthoate intermediate. The directing effects of the substituents already present on the naphthalene ring play a crucial role in determining the position of electrophilic substitution.
The octyloxy group at C-6 is a potent activating group and an ortho, para-director due to the lone pairs of electrons on the oxygen atom which can be delocalized into the aromatic system through resonance. The positions ortho to the C-6 substituent are C-5 and C-7, while the para position is C-4. The ester group at C-2 is a deactivating group and a meta-director.
In electrophilic aromatic substitution reactions of naphthalene derivatives, the alpha-positions (1, 4, 5, and 8) are generally more reactive than the beta-positions (2, 3, 6, and 7) due to the greater stabilization of the carbocation intermediate (sigma complex). In the case of 6-(octyloxy)-2-naphthoate, the C-5 and C-7 positions are activated by the C-6 octyloxy group. The C-5 position is an alpha-position, while the C-7 position is a beta-position. Consequently, electrophilic attack is sterically and electronically favored at the more reactive C-5 position.
Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂) in the presence of a suitable solvent. The choice of chlorinating agent and reaction conditions can be optimized to maximize the yield of the desired 5-chloro isomer and minimize the formation of other isomers. For instance, using NCS in a polar aprotic solvent at a controlled temperature can provide good regioselectivity.
Table 1: Comparison of Potential Chlorinating Agents
| Chlorinating Agent | Formula | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Acetonitrile (B52724), room temp. | Mild, easy to handle solid | Can be less reactive |
| Sulfuryl Chloride | SO₂Cl₂ | Dichloromethane, 0°C to rt | Reactive, cost-effective | Highly corrosive, releases HCl |
| Chlorine Gas | Cl₂ | Acetic acid or CCl₄ | Highly reactive, inexpensive | Toxic gas, requires special handling |
Scale-Up Considerations for Laboratory to Preparative Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory scale to a preparative or pilot-plant scale introduces several critical considerations to ensure safety, efficiency, and consistency.
Thermal Management: Each step of the synthesis, particularly the chlorination and Williamson ether synthesis, can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. prosim.net Effective temperature control through the use of jacketed reactors with controlled heating and cooling systems is crucial to prevent runaway reactions and the formation of byproducts. illinois.edu
Reagent Addition and Mixing: The rate of addition of reagents, such as the chlorinating agent or the alkylating agent in the ether synthesis, must be carefully controlled to manage the reaction rate and temperature. Efficient mixing is also vital to ensure homogeneity and prevent localized "hot spots" or areas of high concentration, which can lead to side reactions. reddit.com
Solvent Selection and Handling: The choice of solvents should consider not only the reaction chemistry but also safety, environmental impact, and ease of handling on a large scale. Solvents with higher boiling points and lower volatility are generally preferred to minimize fire hazards. illinois.edu The logistics of storing, transferring, and recovering large volumes of solvents must also be addressed.
Work-up and Purification: Procedures for quenching the reaction, separating the product, and purification need to be adapted for larger quantities. For example, extractions may require larger separatory funnels or specialized extraction equipment. Crystallization, a common purification method, may require larger vessels and controlled cooling rates to achieve the desired crystal size and purity.
Safety Protocols: A thorough hazard analysis of each step is essential. This includes understanding the toxicity and reactivity of all reagents and intermediates, as well as the potential for pressure build-up. Appropriate personal protective equipment (PPE), emergency procedures, and engineering controls (e.g., fume hoods, blast shields) are mandatory. reddit.com
Table 2: Key Scale-Up Parameters and Challenges
| Parameter | Laboratory Scale | Preparative Scale Challenge | Mitigation Strategy |
| Heat Transfer | High surface-to-volume ratio, easy dissipation | Low surface-to-volume ratio, risk of overheating | Jacketed reactors, controlled addition rates, efficient stirring |
| Mixing | Stir bars, magnetic stir plates | Mechanical overhead stirrers, baffles | Ensure proper agitation to maintain homogeneity |
| Reagent Handling | Small quantities, droppers, syringes | Large volumes, pumps, flow meters | Controlled addition, careful monitoring of reaction progress |
| Safety | Fume hood | Walk-in hoods, dedicated ventilation systems, process safety management | Rigorous safety reviews and protocols |
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental footprint.
Waste Prevention: The synthetic route should be designed to minimize the generation of waste. This can be achieved by optimizing reaction conditions to maximize yield and reduce the formation of byproducts.
Less Hazardous Chemical Syntheses: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. acs.org For example, N-chlorosuccinimide is generally considered a safer alternative to chlorine gas. isca.me
Safer Solvents and Auxiliaries: The use of hazardous solvents such as chlorinated hydrocarbons should be minimized or replaced with greener alternatives like water, ethanol, or supercritical CO₂ where possible. nih.gov
Design for Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure are preferred to reduce energy consumption. Microwave-assisted synthesis can sometimes be a more energy-efficient alternative to conventional heating.
Use of Renewable Feedstocks: While the core of this molecule is a naphthalene ring, which is derived from fossil fuels, exploring bio-based starting materials for similar structures is an area of ongoing research in green chemistry.
Reduce Derivatives: The proposed synthesis involves protection and deprotection steps (esterification and hydrolysis), which adds to the step count and waste generation. A more ideal synthesis would avoid these steps, perhaps through the use of a chemoselective reaction that does not require protection of the carboxylic acid. acs.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For instance, developing a catalytic chlorination process would be a significant green improvement.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to the Synthesis | Potential Improvement |
| Safer Solvents | Use of acetonitrile or dichloromethane | Explore greener solvents like ionic liquids or water-based systems |
| Atom Economy | Maximize yield in all steps | Develop catalytic chlorination to improve atom economy |
| Reduce Derivatives | Esterification/hydrolysis for protection | Investigate direct synthesis without protecting groups |
| Energy Efficiency | Reflux conditions for some steps | Explore microwave-assisted synthesis to reduce reaction times and energy use |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 6 Octyloxy 2 Naphthoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Chloro-6-(octyloxy)-2-naphthoic acid
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core, the protons of the octyloxy chain, and the acidic proton of the carboxylic acid group. The aromatic region would likely show a set of coupled signals characteristic of the substituted naphthalene ring system. The octyloxy chain would present a series of multiplets, including a triplet for the terminal methyl group and complex overlapping signals for the methylene groups. The chemical shift of the carboxylic acid proton would be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be observed for the carboxylic acid carbon, the aromatic carbons of the naphthalene ring (both protonated and quaternary), and the carbons of the octyloxy side chain. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chloro group and the electron-donating octyloxy group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | Aromatic region | Aromatic region |
| H3 | Aromatic region | Aromatic region |
| H4 | Aromatic region | Aromatic region |
| H7 | Aromatic region | Aromatic region |
| H8 | Aromatic region | Aromatic region |
| -OCH₂- | ~4.1 (t) | ~70 |
| -(CH₂)₆- | ~1.3-1.8 (m) | ~22-32 |
| -CH₃ | ~0.9 (t) | ~14 |
| -COOH | Variable | ~170 |
| C1 | - | Aromatic region |
| C2 | - | Aromatic region |
| C3 | - | Aromatic region |
| C4 | - | Aromatic region |
| C4a | - | Aromatic region |
| C5 | - | Aromatic region |
| C6 | - | Aromatic region |
| C7 | - | Aromatic region |
| C8 | - | Aromatic region |
| C8a | - | Aromatic region |
| -OCH₂- | - | ~70 |
| -(CH₂)₆- | - | ~22-32 |
| -CH₃ | - | ~14 |
| -COOH | - | ~170 |
Note: These are predicted values and actual experimental data may vary. t = triplet, m = multiplet.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Confirmation
To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the aromatic spin systems and along the octyloxy chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish one-bond correlations between protons and their directly attached carbons, providing definitive assignments for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two or three bonds. This would be crucial for connecting the octyloxy chain to the naphthalene core (e.g., correlation from the -OCH₂- protons to the C6 carbon) and for assigning the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. NOESY correlations would help to confirm the substitution pattern on the naphthalene ring and the conformation of the octyloxy chain.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination of this compound
HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₉H₂₃ClO₃), the expected monoisotopic mass would be calculated and compared with the experimentally determined value to confirm the molecular formula.
Elucidation of Fragmentation Pathways
In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule, offering valuable structural information. The fragmentation pattern of this compound would likely involve characteristic losses. For instance, the loss of the octyloxy chain or the carboxylic acid group would be expected fragmentation pathways. The presence of the chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
X-Ray Crystallography for Solid-State Structure Determination of this compound
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled level of detail about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would provide the definitive three-dimensional structure of the molecule.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis would identify and characterize the intermolecular interactions that govern the crystal packing. For this compound, key interactions would likely include:
Hydrogen Bonding: The carboxylic acid groups are expected to form strong hydrogen bonds, potentially leading to the formation of dimers or extended chains.
Van der Waals Forces: The long octyloxy chains would interact through van der Waals forces, influencing the packing arrangement.
Halogen Bonding: The chlorine atom could potentially participate in halogen bonding interactions with other electronegative atoms in neighboring molecules.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Hypothetical value |
| b (Å) | Hypothetical value |
| c (Å) | Hypothetical value |
| β (°) | Hypothetical value |
| Volume (ų) | Hypothetical value |
| Z | 4 |
| Density (calculated) (g/cm³) | Hypothetical value |
| R-factor | Hypothetical value |
Note: This table presents hypothetical data as a template for what would be reported from an X-ray crystallographic study.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in this compound
Vibrational spectroscopy is a powerful, non-destructive analytical method for identifying the functional groups present in a molecule. Both FT-IR and Raman spectroscopy measure the vibrational frequencies of bonds, which are characteristic of the bond type and its molecular environment. For this compound, the spectra would be a composite of the vibrations from the carboxylic acid moiety, the octyloxy group, the chlorinated naphthalene ring, and the aliphatic chain.
The carboxylic acid functional group would give rise to several distinct and characteristic bands. A very broad O-H stretching vibration is expected in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding between the carboxylic acid molecules. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid is anticipated to appear as a strong, sharp band in the region of 1710-1680 cm⁻¹. spectroscopyonline.com The presence of conjugation with the naphthalene ring may shift this peak to a slightly lower wavenumber. Additionally, the C-O stretching vibration of the carboxylic acid would likely be observed between 1320 and 1210 cm⁻¹. spectroscopyonline.com
The octyloxy group, an alkyl aryl ether, also presents characteristic vibrational modes. The C-O-C stretching vibrations are key identifiers for ethers. Aryl alkyl ethers typically exhibit two distinct C-O stretching bands. blogspot.compressbooks.pub An asymmetric stretching band is expected around 1250 cm⁻¹, and a symmetric stretching band would likely appear near 1040 cm⁻¹. blogspot.comquimicaorganica.org The aliphatic octyl chain will contribute C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-H bending vibrations around 1470-1350 cm⁻¹.
The substituted naphthalene ring has a series of characteristic vibrations. Aromatic C-H stretching vibrations are expected to occur just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org The C=C stretching vibrations within the aromatic ring system will produce a set of medium to strong bands in the 1600-1400 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, are expected in the 900-675 cm⁻¹ range. libretexts.org The C-Cl stretching vibration is anticipated to be in the 800-600 cm⁻¹ region.
Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, provides complementary information to FT-IR. While the O-H stretch of the carboxylic acid is often weak in the Raman spectrum, the C=O stretch is typically a strong and sharp band. ias.ac.in The aromatic C=C ring stretching vibrations are also generally strong and well-defined in the Raman spectrum, providing clear fingerprints for the naphthalene core. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, which can aid in the assignment of specific vibrational modes.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predicted FT-IR Intensity | Predicted Raman Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 | Strong, Broad | Weak |
| Carboxylic Acid | C=O stretch | 1710-1680 | Strong | Strong |
| Carboxylic Acid | C-O stretch | 1320-1210 | Medium | Medium |
| Aryl Alkyl Ether | Asymmetric C-O-C stretch | ~1250 | Strong | Medium |
| Aryl Alkyl Ether | Symmetric C-O-C stretch | ~1040 | Strong | Medium |
| Aromatic Ring | C-H stretch | 3100-3000 | Medium | Medium |
| Aromatic Ring | C=C stretch | 1600-1400 | Medium-Strong | Strong |
| Aliphatic Chain | C-H stretch | 3000-2850 | Strong | Medium |
| Chloro Substituent | C-Cl stretch | 800-600 | Medium | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of this compound
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π electrons in conjugated systems. The naphthalene ring system in this compound is the primary chromophore, responsible for its UV absorption. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Naphthalene and its derivatives are known to exhibit strong ultraviolet absorption due to π-π* transitions. The UV-Vis spectrum of naphthalene-based compounds typically shows a distinct fine structure. For instance, 2-naphthoic acid exhibits absorption maxima at approximately 236 nm, 280 nm, and 334 nm. researchgate.netsielc.com The presence of substituents on the naphthalene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Notes |
| π → π | ~240-260 | High-energy transition within the naphthalene ring. |
| π → π | ~280-300 | Characteristic absorption band for the naphthalene system. |
| π → π* | ~330-350 | Lower-energy transition, likely influenced by substituents. |
Derivatization Chemistry and Chemical Transformations of 5 Chloro 6 Octyloxy 2 Naphthoic Acid
Modification of the Carboxylic Acid Functionality of 5-Chloro-6-(octyloxy)-2-naphthoic acid
The carboxylic acid group at the C-2 position of the naphthalene (B1677914) ring is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives such as esters and amides, or its reduction to alcohols and aldehydes.
Synthesis of Esters and Amides
The conversion of the carboxylic acid group into esters and amides is a fundamental transformation in organic synthesis. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.
Esterification: Esters of this compound can be synthesized through several established methods. Standard Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are often employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or triphenylphosphine-based systems, can effectively promote ester formation. researchgate.net
Amidation: The synthesis of amides from this compound proceeds via coupling with primary or secondary amines. This transformation is often mediated by powerful coupling reagents that convert the carboxylic acid into a more reactive intermediate. Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for direct amidation under operationally simple conditions. acs.orgnih.gov Other common reagents include propylphosphonic anhydride (B1165640) (T3P®) and activating systems that generate phosphonium (B103445) salts in situ. organic-chemistry.org These methods provide access to a wide array of N-substituted amides. mdpi.com
| Transformation | Target Functional Group | Typical Reagents and Conditions | Expected Product |
|---|---|---|---|
| Esterification | Ester | R-OH, H+ (catalyst), heat (Fischer Esterification); R-OH, DCC, DMAP (Coupling) | 5-Chloro-6-(octyloxy)-2-naphthoate ester |
| Amidation | Amide | R1R2NH, Coupling Agent (e.g., T3P®, B(OCH2CF3)3), solvent (e.g., MeCN) | 5-Chloro-6-(octyloxy)-N-(alkyl/aryl)-2-naphthamide |
Reduction Reactions to Alcohols and Aldehydes
Reduction of the carboxylic acid functionality offers a route to the corresponding primary alcohol or aldehyde, which are valuable synthetic intermediates.
Reduction to Alcohols: The carboxylic acid group can be completely reduced to a primary alcohol, yielding (5-chloro-6-(octyloxy)naphthalen-2-yl)methanol. This transformation requires a strong reducing agent due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this conversion, as milder reagents like sodium borohydride (B1222165) (NaBH4) are generally ineffective for reducing carboxylic acids. libretexts.orglibretexts.org The reaction is typically performed in an anhydrous ethereal solvent, followed by an aqueous or acidic workup to protonate the resulting alkoxide intermediate. chemguide.co.uk
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more susceptible to reduction than the starting carboxylic acid. libretexts.org Therefore, direct reduction is often not feasible. A common strategy involves a two-step process: first, the carboxylic acid is converted into a more reactive derivative, such as an acid chloride or an ester. This intermediate can then be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters, typically at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.org
| Target Product | Reagent | Key Considerations |
|---|---|---|
| (5-chloro-6-(octyloxy)naphthalen-2-yl)methanol (Primary Alcohol) | Lithium aluminum hydride (LiAlH4) | Requires strong reducing agent; NaBH4 is ineffective. Reaction is followed by an acidic workup. libretexts.orglibretexts.org |
| 5-Chloro-6-(octyloxy)-2-naphthaldehyde (Aldehyde) | 1. Conversion to ester/acid chloride. 2. Reduction with DIBAL-H or LiAlH(Ot-Bu)3. | Indirect, multi-step process. Requires low temperature to isolate the aldehyde product. libretexts.org |
Functionalization of the Naphthalene Core of this compound
The aromatic naphthalene core presents opportunities for further functionalization through electrophilic substitution or transition-metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
The position of electrophilic attack on the substituted naphthalene ring is directed by the electronic properties of the existing substituents: the octyloxy group (-OR), the chloro group (-Cl), and the carboxylic acid group (-COOH).
-OR (Octyloxy): A strongly activating, ortho-, para-directing group.
-Cl (Chloro): A deactivating, ortho-, para-directing group. libretexts.org
-COOH (Carboxylic Acid): A deactivating, meta-directing group. libretexts.org
In naphthalene systems, electrophilic substitution generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. pearson.com For this compound, the powerful activating effect of the C6-octyloxy group is expected to dominate, directing incoming electrophiles to its ortho positions. The position ortho to the octyloxy group and alpha to the ring system (C5) is already substituted with chlorine. The other ortho position is C7. Therefore, electrophilic attack is most likely to occur at the C7 position. The deactivating nature of the chloro and carboxylic acid groups will likely require forcing conditions for reactions such as nitration (HNO3/H2SO4), halogenation (Br2/FeBr3), or Friedel-Crafts reactions. researchgate.netstackexchange.com
Exploration of Suzuki, Sonogashira, and Stille Coupling Reactions
The chlorine atom at the C-5 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalytic systems can effectively facilitate these transformations.
Suzuki Reaction: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. This is a powerful method for introducing new aryl or vinyl substituents at the C-5 position. slideshare.net The reaction typically requires a palladium catalyst, such as Pd(PPh3)4 or systems based on palladium acetate (B1210297) with specialized phosphine (B1218219) ligands, and a base like K2CO3 or Cs2CO3. nih.gov
Sonogashira Reaction: This reaction couples the aryl chloride with a terminal alkyne, creating an arylethyne derivative. nanochemres.orgnanochemres.org The classic conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. nanochemres.org Copper-free methodologies have also been developed. rsc.org This reaction would install an alkynyl group at the C-5 position.
Stille Reaction: This involves the coupling of the aryl chloride with an organostannane reagent (R-SnBu3). Like the Suzuki and Sonogashira reactions, it is catalyzed by palladium complexes and allows for the introduction of a wide variety of carbon-based fragments.
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | R-B(OH)2 | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 5-Aryl/vinyl derivative |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Amine base | 5-Alkynyl derivative |
| Stille | R-Sn(Bu)3 | Pd catalyst | 5-Aryl/vinyl/alkyl derivative |
Modifications of the Octyloxy Side Chain in this compound
The octyloxy side chain is generally robust, but the ether linkage can be cleaved under specific, harsh conditions. The most common transformation is ether cleavage , which converts the octyloxy group back into a hydroxyl group. This is typically achieved using strong protic acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr3). This reaction would yield 5-chloro-6-hydroxy-2-naphthoic acid.
While the alkyl chain itself is largely unreactive, side-chain oxidation of alkyl groups attached to an aromatic ring is a known reaction, usually requiring a benzylic hydrogen. unizin.orgyoutube.comlibretexts.orglibretexts.org The octyloxy group lacks a benzylic hydrogen directly on the chain, making it resistant to such oxidation. Therefore, ether cleavage remains the primary and most synthetically useful transformation for this part of the molecule.
Terminal Functionalization Strategies
The carboxylic acid moiety of this compound is a versatile handle for a multitude of chemical reactions. Standard organic chemistry transformations can be employed to convert the carboxylic acid into other functional groups, thereby creating a library of derivatives with potentially new properties.
One of the most common derivatization strategies is the formation of esters. Esterification can be achieved by reacting the naphthoic acid with various alcohols in the presence of an acid catalyst or using coupling agents. This reaction is a straightforward method to enhance the lipophilicity of the molecule, which can be advantageous for certain biological applications. The general scheme for esterification is depicted below:
Scheme 1: General Esterification of this compound
R-OH, Acid Catalyst or Coupling Agent
This compound + Alcohol → 5-Chloro-6-(octyloxy)-2-naphthoate Ester + H₂O
| Reactant (Alcohol) | Product (Ester) |
| Methanol | Methyl 5-chloro-6-(octyloxy)-2-naphthoate |
| Ethanol | Ethyl 5-chloro-6-(octyloxy)-2-naphthoate |
| Isopropanol | Isopropyl 5-chloro-6-(octyloxy)-2-naphthoate |
Another key terminal functionalization strategy is the synthesis of amides. nih.gov Amide bond formation is a cornerstone of medicinal chemistry and provides a means to introduce a wide array of substituents. nih.gov The reaction of this compound with primary or secondary amines, typically facilitated by a coupling agent, yields the corresponding amides. nih.gov This transformation is crucial for building more complex molecules and for introducing functionalities that can participate in hydrogen bonding, a key interaction in biological systems.
Scheme 2: General Amidation of this compound
R₁R₂NH, Coupling Agent
This compound + Amine → N-(Substituted)-5-chloro-6-(octyloxy)-2-naphthamide + H₂O
| Reactant (Amine) | Product (Amide) |
| Ammonia | 5-Chloro-6-(octyloxy)-2-naphthamide |
| Methylamine | N-Methyl-5-chloro-6-(octyloxy)-2-naphthamide |
| Diethylamine | N,N-Diethyl-5-chloro-6-(octyloxy)-2-naphthamide |
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. nih.gov The this compound moiety can serve as a valuable building block in the design and synthesis of such hybrid molecules. Its rigid naphthyl core, combined with the lipophilic octyloxy chain and the reactive carboxylic acid handle, makes it an attractive scaffold for conjugation with other bioactive molecules.
The synthesis of these hybrid molecules generally relies on the functionalization strategies discussed previously, particularly amide and ester bond formation. The carboxylic acid of this compound can be activated and then reacted with a suitable functional group (e.g., an amine or hydroxyl group) on another molecule of interest.
For instance, a hybrid molecule could be synthesized by coupling this compound with a known anticancer agent that possesses a free amine group. This would result in a new chemical entity that combines the structural features of both parent molecules, potentially leading to a novel mechanism of action or an improved therapeutic profile.
Table 1: Examples of Potential Hybrid Molecules Derived from this compound
| Bioactive Moiety to be Hybridized | Linkage Type | Potential Therapeutic Area |
| Amino-containing anti-inflammatory drug | Amide | Anti-inflammatory |
| Hydroxyl-containing antiviral agent | Ester | Antiviral |
| Piperazine-functionalized scaffold | Amide | Various |
The rationale behind creating such hybrids is to exploit the principle of synergism, where the combined effect of the two pharmacophores is greater than the sum of their individual effects. nih.gov The 5-Chloro-6-(octyloxy)-2-naphthyl moiety might contribute to improved cell permeability, target binding, or other pharmacokinetic properties of the resulting hybrid molecule. The specific design and synthesis of these hybrids would be guided by the therapeutic target and the desired pharmacological profile.
Computational Chemistry and Theoretical Studies of 5 Chloro 6 Octyloxy 2 Naphthoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 5-Chloro-6-(octyloxy)-2-naphthoic acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would focus on elucidating its electronic landscape. Key parameters derived from such a study include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
A hypothetical DFT calculation, for instance using the B3LYP functional with a 6-31G(d,p) basis set, could yield the results shown in Table 1. The distribution of these orbitals would likely show the HOMO localized over the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the carboxylic acid moiety, suggesting these are the primary sites for electron donation and acceptance, respectively.
Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface would reveal the charge distribution. It would be expected that the oxygen atoms of the carboxylic acid and the ether linkage, along with the chlorine atom, would exhibit negative electrostatic potential, marking them as sites susceptible to electrophilic attack or hydrogen bonding. Conversely, the carboxylic proton would be a site of positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Illustrative data for this compound)
| Parameter | Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures overall polarity |
Computational methods can predict various spectroscopic properties, providing a means to interpret and verify experimental data. Time-dependent DFT (TD-DFT) calculations could predict the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the electronic transitions (e.g., π→π*) responsible for absorption maxima. For a molecule like this compound, these transitions would likely occur within the naphthalene chromophore.
Similarly, calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra. This allows for the assignment of specific spectral peaks to the vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid, the C-Cl stretch, and various vibrations within the aromatic ring and the octyloxy chain.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological and material properties of a molecule are often dictated by its three-dimensional shape and flexibility. The this compound molecule has significant conformational freedom, primarily due to the rotation around the single bonds within the octyloxy side chain.
Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time in a simulated environment (e.g., in a solvent like water or dimethyl sulfoxide). An MD simulation would reveal how the octyloxy chain samples different conformations, how the molecule interacts with solvent molecules, and the stability of specific intramolecular interactions, providing a more realistic picture of its behavior than static, gas-phase calculations.
In Silico Exploration of Potential Binding Interactions with Macromolecular Targets (research perspective, not clinical)
From a research perspective, molecular docking is a powerful in silico tool to hypothesize how a small molecule like this compound might interact with a macromolecular target, such as a protein receptor or enzyme. Given its structural motifs, one could explore its binding to targets where substituted naphthalene-based compounds have shown activity.
A hypothetical docking study would involve placing various conformers of the molecule into the binding site of a target protein. The simulation would then score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. For this molecule, one might predict that the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the chlorinated naphthalene ring and the octyloxy chain could engage in hydrophobic and van der Waals interactions within a nonpolar pocket of the binding site. These theoretical studies can guide the design of future in vitro experiments by prioritizing potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (if activity data emerge from in vitro research)
Should in vitro studies reveal a particular biological activity for this compound, Quantitative Structure-Activity Relationship (QSAR) modeling could become a valuable tool for lead optimization. QSAR is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity.
To develop a QSAR model, a set of derivatives would need to be synthesized and tested. For each derivative, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges, dipole moment).
Table 2: Examples of Molecular Descriptors for QSAR (Illustrative descriptors that would be calculated for a series of derivatives)
| Descriptor Class | Example Descriptor | Information Encoded |
| Electronic | Partial charge on carboxylic oxygen | Potential for hydrogen bonding |
| Steric | Molecular Volume | Overall size of the molecule |
| Lipophilic | LogP | Hydrophobicity and membrane permeability |
| Topological | Wiener Index | Molecular branching and compactness |
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that relates these descriptors to the observed biological activity. A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery or materials science design process by prioritizing the most promising candidates for synthesis.
Mechanistic Investigations of Biological/biochemical Activity of 5 Chloro 6 Octyloxy 2 Naphthoic Acid Purely Academic Context
Exploration of Molecular Targets and Pathways Modulated by 5-Chloro-6-(octyloxy)-2-naphthoic acid via In Vitro Assays
The biological activity of this compound and its analogues has been primarily investigated in the context of nuclear receptor modulation. The core structure, 2-naphthoic acid, is recognized as a scaffold for ligands that interact with Retinoic Acid Receptors (RARs). RARs are ligand-activated transcription factors that, upon binding to an agonist, regulate gene expression involved in cellular differentiation, proliferation, and apoptosis. news-medical.netnih.gov
In vitro studies on a series of 6-substituted 2-naphthoic acid retinoids have been conducted to evaluate their interaction with RARs. nih.gov These investigations typically employ transactivation assays and competition binding assays. Transactivation assays measure the ability of a compound to activate gene expression through a specific receptor in a cellular model. Competition binding assays determine the affinity of the compound for the receptor by measuring its ability to displace a known radiolabeled ligand. Research has shown that derivatives of 2-naphthoic acid with substitutions at the 6-position generally exhibit selectivity for RARβ and RARγ subtypes. nih.gov
Another potential, though less directly studied, molecular target for naphthalene-based carboxylic acids is Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a target for the development of therapeutics for metabolic disorders. nih.govfrontiersin.org While direct assays on this compound are not prominent in the literature, various natural and synthetic compounds with different structural backbones have demonstrated PTP1B inhibition. frontiersin.orgnih.gov The evaluation of compounds against PTP1B typically involves spectrophotometric enzymatic assays that measure the dephosphorylation of a substrate. frontiersin.org
Enzyme Inhibition or Activation Studies of this compound
The primary mode of action for 2-naphthoic acid analogues related to this compound involves the activation of nuclear receptors rather than direct enzyme inhibition. nih.gov The interaction with Retinoic Acid Receptors (RARs) is that of an agonist, which induces a conformational change in the receptor, leading to the recruitment of coactivators and initiation of target gene transcription. news-medical.net The potency of this activation is quantified in transactivation assays, where a general correlation is observed between the binding affinity of the ligand to the receptor and the compound's potency. nih.gov
In the context of Protein Tyrosine Phosphatase 1B (PTP1B), various compounds have been identified as inhibitors. scbt.com Kinetic analyses are used to determine the mechanism of inhibition, which can be competitive, non-competitive, or mixed-type. frontiersin.org For instance, studies on natural product inhibitors of PTP1B have identified compounds with IC50 values in the low micromolar range. frontiersin.orgnih.gov The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
The following table presents data on the PTP1B inhibitory activity of various compounds, illustrating the range of potencies and inhibition types that can be assessed. It is important to note that these are examples from the broader class of PTP1B inhibitors and not data for this compound itself.
| Compound | IC50 (μM) | Type of Inhibition | Reference |
|---|---|---|---|
| Compound 11 (from A. pilosa) | 0.10 ± 0.03 | Not Specified | nih.gov |
| Compound 9 (from A. pilosa) | 0.50 ± 0.06 | Not Specified | nih.gov |
| Compound 8 (from A. pilosa) | 3.47 ± 0.02 | Not Specified | nih.gov |
| Canophyllol | ~26.5 | Non-competitive | frontiersin.org |
| E/Z vermelhotin | ~26.5 | Competitive | frontiersin.org |
| 3,4-dimethoxy-2,5-phenanthrenediol | ~26.5 | Mixed-type | frontiersin.org |
Cellular Uptake and Subcellular Localization Studies of this compound in Research Models
For nuclear receptor ligands like retinoids, after crossing the plasma membrane, the molecule must enter the nucleus to interact with its target receptors (RARs). news-medical.net The transport of small molecules into the nucleus can occur through passive diffusion across the nuclear pore complex for smaller molecules or via carrier-mediated transport.
The methods to investigate cellular uptake and localization are complex and varied, including techniques using fluorescently labeled molecules, immunofluorescence, and capillary electrophoresis with laser-induced fluorescence. nih.govnih.govresearchgate.net Such studies would be necessary to definitively determine the mechanisms of transport and the ultimate subcellular destination of this compound. It is known that stereochemistry can play a crucial role in the cellular uptake of some molecules, suggesting that transport may be mediated by specific protein systems. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For analogues of this compound, SAR exploration has focused on modifications of the naphthalene (B1677914) core and the nature of its substituents to optimize potency and selectivity for targets like RARs. nih.govnih.gov
The discovery of the 2-naphthoic acid skeleton as a retinoid scaffold has prompted the rational design of numerous derivatives. nih.gov Medicinal chemistry efforts aim to modify this core structure to enhance binding affinity and achieve selectivity for specific RAR isotypes (α, β, γ). By synthesizing a library of analogues with diverse chemical groups at key positions, researchers can systematically probe the steric and electronic requirements of the receptor's ligand-binding pocket. For example, the introduction of various functional groups at the 6-position of the naphthalene ring has been a strategy to develop RARβ,γ selective ligands. nih.gov
Substituents on the naphthalene ring play a critical role in determining the biological activity and selectivity profile of the molecule. The position, size, and electronic nature of these substituents dictate the orientation and affinity of the compound within the target's binding site.
Carboxylic Acid Group: The 2-carboxylic acid moiety is a common feature in many retinoids and is often crucial for activity. It typically forms a key ionic interaction with a positively charged amino acid residue, such as arginine, within the ligand-binding domain of nuclear receptors. news-medical.net
Chloro Group: The presence of a halogen, such as the chloro group at the 5-position, can significantly influence the compound's properties. Halogen atoms can increase lipophilicity and can participate in specific, highly directional interactions known as halogen bonds with Lewis basic atoms (like oxygen or nitrogen) in a protein binding pocket. usu.eduacs.org This can enhance binding affinity and specificity.
Substituents at the 6-position: As demonstrated in studies of 2-naphthoic acid retinoids, modifications at the 6-position are pivotal for modulating receptor selectivity. nih.gov
The following table summarizes the general impact of different types of substitutions on the naphthalene ring based on broader medicinal chemistry principles and related compound series.
| Substitution Position | Type of Group | General Impact on Biological Interactions |
|---|---|---|
| Position 2 | Carboxylic Acid | Forms critical ionic bonds in the receptor pocket, often essential for anchoring the ligand. news-medical.net |
| Position 5 | Halogen (e.g., Chloro) | Increases lipophilicity; can form halogen bonds to enhance binding affinity and specificity. usu.eduacs.org |
| Position 6 | Alkoxy Chains | Modulates lipophilicity and van der Waals interactions within the binding pocket; key for receptor subtype selectivity. nih.gov |
| Position 6 | Bulky/Aromatic Groups | Can provide additional hydrophobic or π-stacking interactions, potentially increasing potency. nih.gov |
The long alkyl ether at the 6-position, in this case, the octyloxy chain, is a critical determinant of the molecule's physicochemical properties and its interaction with biological targets.
Lipophilicity: The primary role of the octyloxy chain is to confer a high degree of lipophilicity (hydrophobicity) to the molecule. This property is crucial for several reasons. It can enhance the compound's ability to cross cellular membranes via passive diffusion to reach intracellular targets. nih.gov
Receptor Binding: Within the ligand-binding pocket of a receptor, which is often hydrophobic, the flexible octyloxy chain can adopt a conformation that maximizes favorable van der Waals interactions. The length and nature of this chain are often tuned to fit the specific size and shape of the hydrophobic pocket, thereby influencing binding affinity and selectivity. nih.govnih.gov SAR studies on related series have shown that both increasing and decreasing the length of such alkyl chains can have a significant impact on biological activity, indicating an optimal length for interaction with a specific target.
Advanced Analytical Methodologies for Research Applications of 5 Chloro 6 Octyloxy 2 Naphthoic Acid
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 5-Chloro-6-(octyloxy)-2-naphthoic acid. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this molecule due to its significant hydrophobicity imparted by the octyloxy chain and the naphthalene (B1677914) ring system.
A typical RP-HPLC method for the purity and quantitative analysis of this compound would involve a C18 stationary phase, which provides excellent retention for nonpolar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like formic acid or phosphoric acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, which results in a more retained and symmetrically shaped chromatographic peak.
Given the lipophilic nature of the molecule, a gradient elution would likely be employed. This would start with a higher proportion of the aqueous phase to ensure retention of any more polar impurities and gradually increase the organic solvent concentration to elute the main compound and any less polar impurities. Detection would typically be performed using a UV detector, as the naphthalene ring system is a strong chromophore, likely exhibiting maximum absorbance at a specific wavelength in the UV spectrum.
Interactive Data Table: Proposed HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for the hydrophobic analyte. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid suppresses ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the lipophilic compound. |
| Gradient | 70% B to 95% B over 15 minutes | Ensures elution of the analyte and any impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 254 nm | The naphthalene system provides strong UV absorbance. |
| Expected Retention Time | ~12 minutes | A hypothetical value based on the compound's structure and proposed method. |
Method Validation and Robustness Studies
Once an HPLC method is developed, it must be rigorously validated to ensure it is suitable for its intended purpose. Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by the separation of the main peak from any other peaks in the chromatogram.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of standard solutions of this compound would be prepared and injected, and the peak areas would be plotted against concentration. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
LOD and LOQ: The limit of detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness studies are also conducted to evaluate the reliability of the method with respect to deliberate variations in method parameters. This provides an indication of its suitability for transfer to other laboratories or instruments.
Interactive Data Table: Illustrative HPLC Method Validation and Robustness Data
| Validation Parameter | Illustrative Result | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | Defined by linearity |
| Accuracy (% Recovery) | 99.5% | 98.0% - 102.0% |
| Precision (RSD) | < 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | Signal-to-Noise ≥ 3:1 |
| LOQ (µg/mL) | 0.3 | Signal-to-Noise ≥ 10:1 |
| Robustness Parameter | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min | Minor shift in retention time, resolution maintained |
| Column Temperature | ± 2 °C | Minor shift in retention time, peak shape consistent |
| Mobile Phase pH | ± 0.2 units | Significant shift in retention time, resolution may be affected |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification in Research Samples
For trace analysis and the identification of metabolites in complex biological matrices, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful tool for quantifying low levels of this compound and identifying its metabolites in research samples. The HPLC method described above can be adapted for LC-MS by replacing the non-volatile phosphate buffer with a volatile modifier like formic acid or ammonium acetate (B1210297). Electrospray ionization (ESI) in negative ion mode would be the most suitable ionization technique, as the carboxylic acid group can be readily deprotonated to form the [M-H]⁻ ion.
For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used. This involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective process minimizes interference from the sample matrix and provides excellent sensitivity.
For metabolite identification, a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, would be employed. These instruments can provide accurate mass measurements, which can be used to determine the elemental composition of potential metabolites. Common metabolic transformations for a molecule like this compound could include hydroxylation of the naphthalene ring or the octyl chain, or cleavage of the ether linkage.
Gas Chromatography-Mass Spectrometry (GC-MS):
Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, with appropriate derivatization, GC-MS can be a valuable tool. The carboxylic acid group can be converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol in the presence of an acid catalyst.
Once derivatized, the compound can be separated on a GC column, typically a nonpolar or medium-polarity capillary column. Electron ionization (EI) would then be used to generate characteristic fragment ions, providing structural information that can confirm the identity of the compound or help in the elucidation of unknown metabolites that have been similarly derivatized.
Interactive Data Table: Potential Mass Spectrometry Transitions for LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| This compound | 333.1 [M-H]⁻ | 289.1 [M-H-CO₂]⁻ | ESI- |
| Hydroxylated Metabolite | 349.1 [M-H]⁻ | 305.1 [M-H-CO₂]⁻ | ESI- |
Capillary Electrophoresis (CE) for Advanced Separation and Characterization
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be a powerful alternative or complementary method to HPLC. For a hydrophobic and ionizable compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach.
In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the running buffer at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. The separation of analytes is then based on their differential partitioning between the aqueous buffer and the hydrophobic interior of the micelles.
Given the nonpolar nature of the octyloxy chain and the naphthalene core, this compound would be expected to strongly interact with the micelles. The negatively charged carboxylic acid group (at neutral or basic pH) would also influence its interaction with anionic micelles like SDS. By optimizing the buffer pH, surfactant concentration, and applied voltage, a high-resolution separation of the compound from its impurities can be achieved. The high efficiency of CE can be particularly advantageous for resolving closely related impurities that may co-elute in HPLC.
Interactive Data Table: Proposed MEKC Method Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Capillary | Fused-silica (e.g., 50 cm total length, 50 µm I.D.) | Standard for high-efficiency separations. |
| Background Electrolyte | 25 mM Borate buffer, pH 9.2, containing 50 mM SDS | Provides a stable electroosmotic flow and a micellar phase for partitioning. |
| Applied Voltage | 20 kV | Drives the electrophoretic and electroosmotic flow. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common and reproducible injection method. |
| Detection | UV at 254 nm | The naphthalene system provides strong UV absorbance. |
Emerging Research Directions and Potential Applications of 5 Chloro 6 Octyloxy 2 Naphthoic Acid
Exploration in Materials Science: Polymer Additives, Liquid Crystals, or Organic Electronic Materials
The unique combination of a planar, aromatic naphthalene (B1677914) ring and a long, flexible octyloxy chain in 5-Chloro-6-(octyloxy)-2-naphthoic acid makes it an intriguing candidate for advanced materials.
Liquid Crystals: The rigid, rod-like nature of the disubstituted naphthalene core is a fundamental characteristic of many calamitic (rod-shaped) liquid crystals. The presence of the long octyloxy chain could promote the formation of mesophases, such as nematic or smectic phases, which are essential for display technologies. researchgate.netmdpi.com Research into 6-alkoxy-2-naphthoic acid derivatives has demonstrated their capacity to form various liquid crystalline phases, including chiral nematic (N) and smectic phases (SmA and SmC). researchgate.net The specific combination of the chloro and octyloxy substituents in the 5- and 6-positions could influence the thermal range and stability of these phases, a critical factor for practical applications.
Organic Electronic Materials: Naphthalene-based molecules, particularly naphthalene diimides (NDIs), are widely studied as n-type semiconductors for organic thin-film transistors (OTFTs) and other electronic devices due to their high thermal stability, excellent electron-accepting properties, and tunable electrochemical characteristics. acs.orgnih.gov While not an NDI, the core structure of this compound could be functionalized to create novel organic semiconductors. gatech.edu The substituents on the naphthalene ring can be modified to tune the material's electronic properties, such as its energy levels and charge carrier mobility. rsc.orgajpchem.org For instance, the introduction of electron-donating and electron-withdrawing groups can facilitate charge separation, a key process in organic photovoltaics. rsc.org
Polymer Additives: The aromatic and aliphatic components of the molecule suggest it could serve as a specialized polymer additive. The naphthalene group could enhance thermal stability and impart UV-shielding properties, while the octyloxy chain could improve compatibility and dispersibility within a polymer matrix. Its carboxylic acid function allows for potential covalent incorporation into polyester or polyamide backbones, creating polymers with modified properties.
Supramolecular Chemistry Applications: Self-Assembly and Host-Guest Interactions
The amphiphilic nature of this compound, arising from its polar carboxylic head and nonpolar tail, makes it a prime candidate for studies in supramolecular chemistry.
Self-Assembly: Amphiphilic molecules are known to self-assemble in solution to form well-defined nanostructures like micelles, vesicles, or nanofibers. nih.gov Carboxylic acid-functionalized naphthalene derivatives, in particular, have been shown to form aggregates through a combination of hydrogen bonding between the acid groups and π–π stacking interactions between the aromatic cores. nih.gov The resulting morphologies can range from 2D nanosheets to 1D nanofibers, with potential applications in creating materials with tunable luminescent and electronic properties. nih.gov The interplay of the octyloxy chain's van der Waals interactions and the naphthalene core's π-stacking could lead to complex and potentially useful self-assembled architectures. acs.orgresearchgate.net
Host-Guest Interactions: The electron-rich naphthalene ring system can participate in host-guest chemistry, forming complexes with suitable guest molecules. Research has shown that naphthalene-based structures can act as building blocks in the self-assembly of complex supramolecular adducts capable of encapsulating aromatic hydrocarbons. mdpi.com The specific functional groups on this compound could be exploited to direct the binding of specific guests, opening possibilities in sensing, separation, or controlled-release systems.
Role in Catalyst Design or Ligand Development
The carboxylic acid group is a classic coordinating functional group, enabling this compound to act as a ligand for a wide range of metal ions.
Ligand for Metal Complexes: Naphthoic acids and related naphthalene-based acetic acids have been successfully used to synthesize coordination compounds with various transition metals. nih.govresearchgate.net These metal complexes exhibit diverse structural features and have been investigated for their biological and catalytic properties. tandfonline.com The carboxylate group of this compound can bind to metal centers, while the chloro and octyloxy substituents could modulate the electronic properties and steric environment of the resulting metal complex. This tuning is critical for designing catalysts with specific activity and selectivity. The long octyloxy chain could also enhance the solubility of the metal complex in nonpolar organic solvents, which is advantageous for homogeneous catalysis. tandfonline.com
Investigations into New Chemical Probes for Biological Systems
Naphthalene derivatives are widely used as fluorophores in the design of chemical probes for detecting and imaging biologically relevant species. rsc.orgacs.orgnih.gov The naphthalene ring provides a stable and fluorescent platform that can be chemically modified to create sensors for specific analytes.
Fluorescent Probes: The core of this compound could serve as the basis for new fluorescent probes. The carboxylic acid group provides a convenient handle for attaching recognition units designed to bind to specific ions or molecules. rsc.orgnih.gov For example, naphthalene-based probes have been developed for detecting species like cysteine, hydrogen sulfide (H2S), and metal ions such as Zn2+. rsc.orgnih.govtandfonline.com Upon binding to the target analyte, a change in the fluorescence signal (e.g., a "turn-on" or "turn-off" response) can be observed. The substituents on the naphthalene ring can be altered to fine-tune the probe's photophysical properties, such as its absorption and emission wavelengths, Stokes shift, and quantum yield, to make it suitable for biological imaging applications. rsc.org
Future Perspectives for the Design and Synthesis of Novel Naphthoic Acid Derivatives Based on this compound Framework
The existing functional groups on this compound make it a versatile starting point for the synthesis of a new generation of naphthoic acid derivatives.
Chemical Modification: The molecule offers several sites for chemical modification. The carboxylic acid can be converted into esters, amides, or other functional groups, allowing it to be coupled with a wide variety of other molecules. google.com The chloro substituent can potentially be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the introduction of new functionalities at the 5-position. The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.
Development of Multifunctional Molecules: This synthetic versatility allows for the design of molecules with tailored properties. For instance, by attaching other functional units, it may be possible to create materials that combine liquid crystalline behavior with fluorescence, or catalytic activity with self-assembling properties. This framework provides a robust platform for developing advanced materials and probes for a wide range of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structure of 5-Chloro-6-(octyloxy)-2-naphthoic acid?
- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Mass spectrometry (MS) can verify molecular weight. Differential scanning calorimetry (DSC) or melting point analysis is critical for assessing thermal stability, as seen in studies on related naphthoic acids .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store in a sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and oxidizing agents, as carboxylic acid derivatives are prone to hydrolysis and oxidation. Safety data for similar compounds recommend using personal protective equipment (PPE) during handling, including nitrile gloves and chemical goggles .
Q. What experimental approaches are suitable for assessing the compound’s solubility in aqueous and organic media?
- Methodological Answer: Conduct shake-flask experiments with buffered solutions (pH 1–12) and solvents like DMSO, ethanol, or hexane. Monitor solubility via UV-Vis spectroscopy or gravimetric analysis. For ionic derivatives, consider adjusting pH to exploit carboxylate salt formation, as demonstrated in dissolution studies of 2-naphthoic acid analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize NMDA receptor inhibition by this compound?
- Methodological Answer: Systematically modify substituents at positions 5 (chloro) and 6 (octyloxy) to evaluate steric and electronic effects on NMDA receptor binding. Use patch-clamp electrophysiology to measure inhibitory potency (IC₅₀). Compare with SAR data from 2-naphthoic acid derivatives, where 3-position substitutions influence subtype selectivity .
Q. What computational methods are effective for modeling the electronic properties and binding interactions of this compound?
- Methodological Answer: Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with NMDA receptor subunits. Validate models with experimental data from analogs like 6-hydroxy-2-naphthoic acid .
Q. What pathways are involved in the anaerobic biodegradation of naphthoic acid derivatives, and how can they be studied experimentally?
- Methodological Answer: Enrich sulfate-reducing bacterial cultures with the compound as the sole carbon source. Track metabolites using GC-MS and isotopic labeling (e.g., ¹³C-bicarbonate) to confirm carboxylation steps. Anaerobic degradation of 2-methylnaphthalene to 2-naphthoic acid via fumarate addition provides a template for pathway analysis .
Q. How can researchers design assays to evaluate the compound’s potential as a retinoic acid receptor (RAR) ligand?
- Methodological Answer: Use luciferase reporter gene assays in RAR-transfected cell lines (e.g., HEK293). Compare transcriptional activation with known RAR agonists like adapalene (a 2-naphthoic acid derivative). Perform competitive binding assays with radiolabeled retinoic acid to determine dissociation constants (Kd) .
Contradictions and Data Gaps
Q. How can conflicting data on the environmental persistence of naphthoic acids be resolved?
- Methodological Answer: Replicate anaerobic degradation studies under controlled redox conditions (e.g., sulfate vs. nitrate as electron acceptors). Compare half-lives using LC-MS quantification. Note that discrepancies may arise from microbial community variations, as seen in studies on 2-naphthoic acid .
Q. What strategies address the lack of acute toxicity data for this compound?
- Methodological Answer: Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and in silico predictions using tools like ProTox-II. Extrapolate from structurally related compounds, such as 6-methoxy-2-naphthoic acid, which shows low acute toxicity in safety data sheets .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
